![molecular formula C19H15BrN2O2S B2424019 benzofuran-2-yl(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851800-91-4](/img/structure/B2424019.png)
benzofuran-2-yl(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzofuran derivatives are known for their wide range of biological and pharmacological activities, including anticancer properties . Benzofuran is a heterocyclic compound that can be found naturally in plants and can also be obtained through synthetic reactions . The chemical structure of benzofuran is composed of fused benzene and furan rings .
Synthesis Analysis
Benzofuran derivatives can be synthesized using the core of benzofuran . The 2-benzylbenzofuran ring can be altered to 2-alkylbenzofuran to improve both the steric effect and charge distribution of the compound . Then, electron-rich groups like 2-bromophenacyl, phenacyl, and napthylacyl- are substituted onto the imidazole ring, preferably into the 3-position .Molecular Structure Analysis
The molecular structure of benzofuran is composed of fused benzene and furan rings . The structure of benzofuran derivatives can be altered to improve both the steric effect and charge distribution of the compound .Chemical Reactions Analysis
Benzofuran derivatives demonstrate a wide range of biological and pharmacological activities . For example, derivative 5-(4-bromo-N-(4-bromobenzyl) phenylsulfonamido)-3-methyl-N-(1-methylpiperidin-4-yl) benzofuran-2-carboxamide (compound 10b) has shown significant antiproliferative activity and selective inhibition .Scientific Research Applications
Antimicrobial and Antioxidant Activities
- Synthesis and Biological Activities : Shankar et al. (2018) synthesized a series of benzofuran-2-yl(phenyl)methanone analogs, including compounds related to the specified chemical. These compounds were evaluated for their in vitro antimicrobial potential against various bacterial and fungal strains. They also assessed cytotoxicity on human cancer cell lines. The study found several compounds demonstrating significant antimicrobial and non-toxic nature against cancer cell lines (Shankar et al., 2018).
- Antimicrobial and Antioxidant Synthesis : Rashmi et al. (2014) reported on the synthesis of benzofuran-2-yl(phenyl)methanone derivatives and their antimicrobial and antioxidant properties. They found that these compounds displayed varying degrees of antimicrobial activity, with some showing significant antibacterial action (Rashmi et al., 2014).
Synthesis and Characterization
- Microwave Assisted Synthesis : Ashok et al. (2017) conducted a study on the solvent-free microwave-assisted synthesis of substituted benzofuran-2-yl methanones. This method provided an efficient way to produce these compounds, which were then screened for antibacterial and antifungal activities (Ashok et al., 2017).
- Facile Synthesis Approach : Zhang et al. (2012) described a facile synthesis method for benzofuran-2-yl(carbazolyl)methanone derivatives. This approach utilized ultrasound-assisted reactions, offering easy access to these derivatives in good yields (Zhang et al., 2012).
Specific Application in Antiproliferative and Antimicrobial Effects
- Antiproliferative and MDR Reversal : Parekh et al. (2011) synthesized a series of benzofuran-2-yl pyrazol methanone derivatives. These compounds were studied for their antiproliferative activity and potential to reverse multidrug resistance in cancer cell lines. Some compounds showed promising results in these areas (Parekh et al., 2011).
Future Directions
Mechanism of Action
Target of Action
The primary targets of the compound benzofuran-2-yl(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone are currently unknown. The compound’s structure suggests it may interact with various biological targets due to the presence of the benzofuran and imidazole moieties .
Mode of Action
Benzofuran derivatives are known to interact with biopolymers in living systems . The compound’s bromobenzyl and imidazole groups could potentially form hydrogen bonds with biological targets .
Biochemical Pathways
Benzofuran derivatives have been associated with a wide range of biological activities, including anticancer properties .
properties
IUPAC Name |
1-benzofuran-2-yl-[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O2S/c20-15-7-5-13(6-8-15)12-25-19-21-9-10-22(19)18(23)17-11-14-3-1-2-4-16(14)24-17/h1-8,11H,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDGRKTWCRHHED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)Br)C(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.